molecular formula C19H22ClN3O5S2 B2540703 4-chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide CAS No. 478030-20-5

4-chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide

Cat. No. B2540703
CAS RN: 478030-20-5
M. Wt: 471.97
InChI Key: RZCUTMNPKUGACX-UHFFFAOYSA-N
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Description

The compound "4-chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide" is a chemically synthesized molecule that appears to be related to sulfonamide derivatives. These compounds are known for their diverse range of biological activities and are often explored for their potential therapeutic applications. The molecule contains a sulfonyl group attached to a benzene ring, which is a common feature in sulfonamide drugs.

Synthesis Analysis

The synthesis of related compounds involves the condensation of piperidinyl-diphenyl-methanol with p-chlorobenzene sulfonylchloride, using methylene dichloride as a solvent and triethylamine as a base . This method suggests that the synthesis of the compound might also involve similar condensation reactions, where the piperidine moiety is functionalized with sulfonyl and carbonyl groups to form the final product.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be quite complex. For instance, the related compound "4-Chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrate" has a dihedral angle of 84.4° between the sulfonyl and benzoyl benzene rings . This indicates that the molecule may also exhibit significant dihedral angles between its functional groups, which can influence its biological activity. The crystallographic data of a similar compound shows that it crystallizes in the monoclinic space group with a chair conformation of the piperidine ring, suggesting that the compound might also adopt a similar conformation .

Chemical Reactions Analysis

The chemical reactions involving sulfonamide derivatives can include various interactions due to the presence of multiple functional groups. For example, in the crystal structure of a related compound, water molecules form hydrogen bonds with the sulfonyl and carbonyl oxygen atoms . This implies that the compound may also participate in hydrogen bonding, which could affect its solubility, stability, and interactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can be deduced from their molecular structure. The presence of a chloro group and a sulfonyl group can influence the compound's acidity, reactivity, and hydrophobicity. The crystallographic studies of related compounds provide insights into their solid-state properties, such as crystal packing and hydrogen bonding patterns, which can be crucial for understanding the compound's behavior in different environments .

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

Research by Karaman et al. (2016) explores the synthesis of novel sulfonyl hydrazone compounds, including derivatives with a piperidine ring, highlighting their significant role in medicinal chemistry. These compounds were synthesized to investigate their antioxidant capacity and anticholinesterase activity. The study reveals that certain synthesized compounds exhibit promising antioxidant and enzyme inhibitory activities, suggesting potential applications in the development of therapeutic agents against diseases associated with oxidative stress and cholinesterase inhibition (Karaman et al., 2016).

Antimicrobial Potential

Another study by Khalid et al. (2016) focuses on the synthesis of N-substituted derivatives of a similar compound, demonstrating their antimicrobial efficacy against various Gram-positive and Gram-negative bacteria. The structural analysis and biological screening of these compounds indicate moderate to significant antibacterial activity, underscoring their potential as novel antimicrobial agents (Khalid et al., 2016).

Anticancer Applications

Rehman et al. (2018) conducted a study on the synthesis of propanamide derivatives bearing a piperidinyl-1,3,4-oxadiazole structure, evaluating them as anticancer agents. Their findings suggest that certain compounds exhibit strong anticancer activities, comparing favorably with doxorubicin, a standard anticancer drug. This research opens new avenues for developing effective anticancer therapeutics (Rehman et al., 2018).

Electrochemical and Corrosion Inhibition Studies

The work of Ichchou et al. (2019) investigates the application of sulfonohydrazide derivatives as corrosion inhibitors for carbon steel in acidic media. Their research indicates that these compounds are effective in preventing corrosion, with implications for extending the lifespan of metal structures in corrosive environments (Ichchou et al., 2019).

Molecular Structure and Spectroscopic Characterization

Sen and Cukurovalı (2020) delve into the molecular structure, spectroscopic characterization, and density functional theory calculations of a new sulfonyl derivative. Their comprehensive analysis provides valuable insights into the electronic and structural characteristics of these compounds, contributing to a deeper understanding of their chemical properties and potential applications in various scientific domains (Sen & Cukurovalı, 2020).

properties

IUPAC Name

N'-(4-chlorophenyl)sulfonyl-1-(4-methylphenyl)sulfonylpiperidine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O5S2/c1-14-2-6-18(7-3-14)30(27,28)23-12-10-15(11-13-23)19(24)21-22-29(25,26)17-8-4-16(20)5-9-17/h2-9,15,22H,10-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCUTMNPKUGACX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NNS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide

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